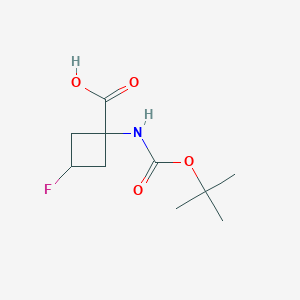
1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid
説明
1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid, also known as Boc-F-Cbz, is an organic compound that is used in a variety of scientific and industrial applications. It is a versatile compound that can be used as a building block for the synthesis of a wide range of compounds and can be used in a variety of reactions such as condensation and oxidation reactions. Boc-F-Cbz has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学的研究の応用
Photocatalytic Enhancement and Environmental Applications
1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid, though not directly mentioned, is related to materials studied for photocatalytic applications. For instance, (BiO)2CO3-based photocatalysts have gained attention in fields such as healthcare, photocatalysis, and environmental applications due to their wide band gap, which is modified to enhance visible light absorption and utilization through various strategies (Ni, Sun, Zhang, & Dong, 2016). The development of these materials involves intricate chemical processes that could potentially incorporate fluorinated compounds for specific functionalities, reflecting the broader scope of research applications for fluorinated amino acids and their derivatives.
Advances in Medical Imaging
In the realm of medical diagnostics, particularly for cancer, advances have been made using fluorinated compounds. For instance, in prostate cancer imaging, new PET tracers like 18F-1-amino-3-fluorine 18-fluorocyclobutane-1-carboxylic acid have shown promising results (Bouchelouche, Turkbey, & Choyke, 2015). This indicates the growing significance of fluorinated amino acids in developing novel imaging agents that offer improved diagnostic capabilities.
Synthetic and Medicinal Chemistry
Fluorinated amino acids, including structures similar to 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid, are pivotal in synthetic and medicinal chemistry. Their incorporation into peptides and proteins can lead to novel properties, such as enhanced stability or modified biological activity. For example, the unnatural amino acid TOAC has been utilized in peptide studies to analyze backbone dynamics and secondary structure, indicating the potential for similar applications of fluorinated cyclobutane derivatives (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).
Drug Design and Development
The exploration of fluorinated amino acids extends into drug design and development, where they contribute to the discovery of anticancer agents and other therapeutic molecules. For instance, glycyrrhetinic acids, structurally distinct yet conceptually similar due to functional group manipulation, have been explored for their anticancer and anti-inflammatory properties, highlighting the versatility of fluorinated compounds in drug development (Hussain et al., 2021).
作用機序
Target of Action
The primary target of 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protecting group for these amino functions, preventing them from participating in unwanted reactions during synthetic processes .
Mode of Action
The compound interacts with its targets through a process known as Boc-protection . This involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases, allowing for an orthogonal protection strategy using a base-labile protection group such as Fmoc .
Biochemical Pathways
The biochemical pathways affected by 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid involve the sequential protection and deprotection of amine functional groups, which play a significant role in organic synthesis . The compound’s action can facilitate the extraction of water-soluble polar organic molecules using ionic liquids .
Result of Action
The result of the compound’s action is the formation of Boc-protected amines and amino acids, which are stable and can withstand various reaction conditions . This allows for the selective transformation of other functional groups in the molecule without affecting the protected amine group .
Action Environment
The action of 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid can be influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, Boc-protected amines and amino acids can be formed under either aqueous or anhydrous conditions . The compound can also act in the presence of a base and the anhydride Boc2O . Furthermore, the compound’s action can be facilitated by the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst .
特性
IUPAC Name |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-10(7(13)14)4-6(11)5-10/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKIYRATBCOEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



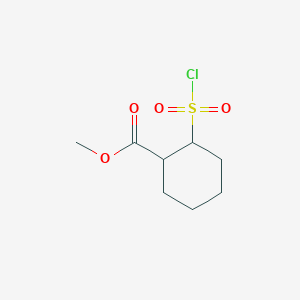
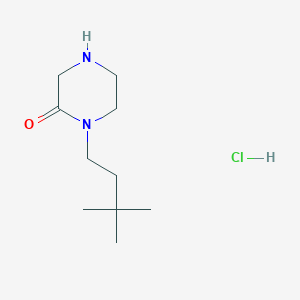
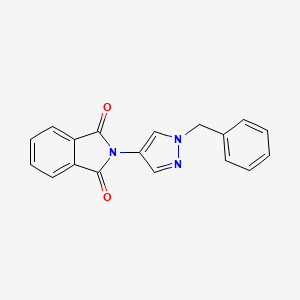
![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)
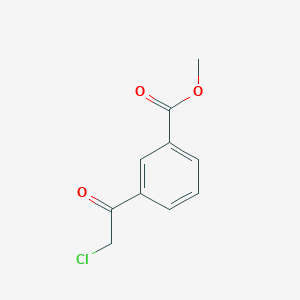
![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)
![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)
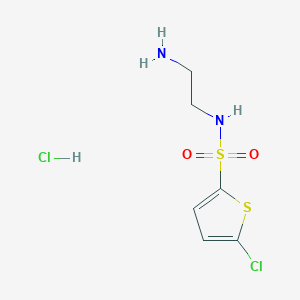
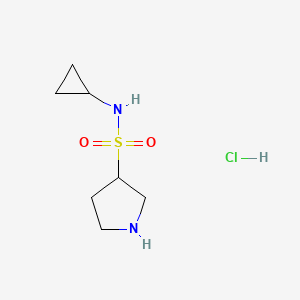
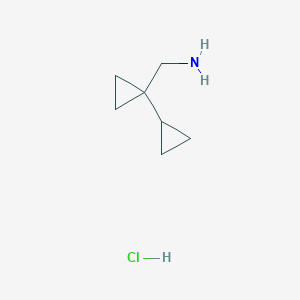
![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)
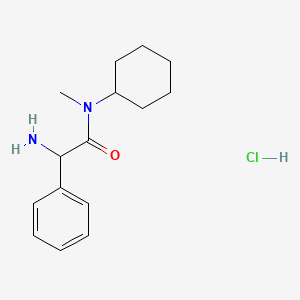
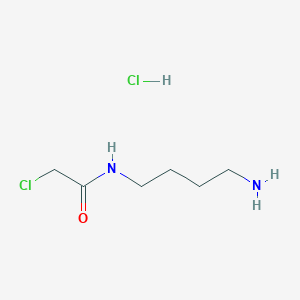
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)